Ethyl 2-cyano-2-(2-fluorophenyl)acetate
Description
Structural Significance and Molecular Framework Analysis
The molecular framework of Ethyl 2-cyano-2-(2-fluorophenyl)acetate is defined by a central α-carbon atom that is fully substituted. This quaternary center is bonded to four distinct functional groups: a 2-fluorophenyl group, a cyano group (-C≡N), an ethyl ester group (-COOEt), and a hydrogen atom. The molecular formula is C₁₁H₁₀FNO₂, and its molecular weight is 207.204 g/mol . chemsynthesis.com
The key features of its structure are:
The 2-Fluorophenyl Group: The presence of a fluorine atom at the ortho position of the phenyl ring is critical. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the α-proton and the reactivity of the aromatic ring.
The Cyano and Ester Groups: Both the nitrile and the ethyl ester functionalities are electron-withdrawing groups. They are attached to the same carbon atom, which significantly increases the acidity of the α-hydrogen, making this position a reactive site for various chemical transformations.
The Quaternary α-Carbon: The creation of this stereocenter is a key synthetic challenge and a point of interest for developing stereoselective reactions.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀FNO₂ | chemsynthesis.com |
| Molecular Weight | 207.204 g/mol | chemsynthesis.com |
| Melting Point | Not available | chemsynthesis.com |
| Boiling Point | Not available | chemsynthesis.com |
| Density | Not available | chemsynthesis.com |
Contextualization within Substituted Cyanoacetate (B8463686) Derivatives
This compound belongs to the broader class of substituted cyanoacetate derivatives. The parent compound, ethyl cyanoacetate, is a highly versatile reagent in organic synthesis due to its multiple reactive centers: the nitrile, the ester, and the acidic methylene (B1212753) group. wikipedia.org This trifunctionality allows it to be a precursor for a wide array of functional and pharmacologically active molecules. wikipedia.org
The acidic methylene group in ethyl cyanoacetate is flanked by two electron-withdrawing groups (nitrile and carbonyl), making it highly reactive in base-catalyzed condensation reactions. wikipedia.org The most prominent of these is the Knoevenagel condensation , where ethyl cyanoacetate reacts with aldehydes or ketones to form α,β-unsaturated products. scielo.org.mxrsc.orgresearchgate.netperiodikos.com.brorganic-chemistry.org This reaction is a fundamental carbon-carbon bond-forming method used to synthesize a variety of important intermediates. researchgate.netperiodikos.com.br
Substituted cyanoacetates, like the title compound, retain this reactivity, serving as crucial building blocks for complex heterocyclic systems. For instance, they are used in multi-component reactions to create highly substituted tetrahydroquinolines and other nitrogen-containing scaffolds of medicinal interest. rsc.orgnih.govrsc.org The reactions often proceed via an initial Knoevenagel condensation, followed by subsequent cyclization steps like aza-Michael additions. rsc.orgnih.govrsc.org The ester and nitrile groups can also undergo various transformations, such as hydrolysis, decarboxylation, reduction, or reaction with nucleophiles, further expanding their synthetic utility. wikipedia.orgresearchgate.net
Historical Overview of Research on Analogous Aryl-Substituted Acetates
The synthesis of α-aryl substituted acetates has been a significant area of research in organic chemistry for decades, driven by the prevalence of this structural motif in pharmaceuticals, such as the profen class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
Historically, the introduction of an aryl group at the α-position of an ester was challenging. Early methods often required harsh conditions or had limited substrate scope. A major breakthrough in this area was the development of palladium-catalyzed cross-coupling reactions, specifically the α-arylation of ester enolates .
Pioneering work by the research groups of John F. Hartwig and Stephen L. Buchwald in the late 1990s and early 2000s established robust palladium-catalyzed systems for this transformation. nih.govorganic-chemistry.orgacs.org These methods involve the reaction of an ester enolate (typically generated with a strong base like lithium bis(trimethylsilyl)amide - LiHMDS) with an aryl halide. nih.gov The key to success was the development of bulky, electron-rich phosphine (B1218219) ligands that facilitate the critical steps of the catalytic cycle: oxidative addition and reductive elimination. organic-chemistry.org
Over the years, these methods have been refined to improve functional group tolerance and expand the scope to include less reactive aryl chlorides. nih.govorganic-chemistry.org Researchers developed protocols for the arylation of various ester types, including malonates and cyanoacetates, using sterically hindered ligands. organic-chemistry.orgberkeley.edu Further advancements included the use of zinc enolates, which can be coupled with aryl bromides bearing sensitive functional groups that would not be tolerated by the strong bases used for alkali metal enolates. berkeley.eduberkeley.edu These developments have made the synthesis of compounds like this compound and its analogs more efficient and versatile. organic-chemistry.org
Current Research Trends and Academic Interest
The academic interest in this compound and related fluorinated cyanoacetate derivatives is primarily driven by the significant role of fluorine in medicinal chemistry. rsc.orgnih.govmdpi.comutmb.edu The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. rsc.orgnih.gov Consequently, a substantial number of FDA-approved drugs contain fluorine. nih.govmdpi.comnih.gov
Current research trends involving these types of compounds focus on several key areas:
Synthesis of Novel Heterocycles: Fluorinated building blocks like this compound are employed in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The presence of the fluorine atom can confer unique biological activities, as seen in various fluorinated antiviral and anticancer agents. nih.gov
Development of Advanced Synthetic Methods: There is ongoing research to develop more efficient, selective, and environmentally benign methods for synthesizing α-aryl and α-heteroaryl esters and nitriles. This includes advancements in transition-metal catalysis (e.g., palladium, gold) and the exploration of metal-free reaction pathways. nih.govorganic-chemistry.orgacs.orgacs.org For example, recent studies have focused on the direct α-arylation of carboxylic acids, bypassing the need to first form an ester. nih.gov
Applications in Materials Science: The unique electronic properties imparted by the fluorophenyl and cyano groups make these compounds potential candidates for the development of new organic materials with specific optical or electronic characteristics.
The demand for structurally diverse, fluorinated molecules for drug discovery and materials science ensures that compounds like this compound will remain a subject of significant academic and industrial interest. rsc.orgutmb.edu
Interactive Data Table: Research Focus on Related Compounds
| Research Area | Key Transformation / Application | Related Compounds | References |
| Heterocycle Synthesis | Knoevenagel condensation / aza-Michael addition | Ethyl cyanoacetate, Aryl aldehydes | nih.gov, rsc.org, rsc.org |
| Medicinal Chemistry | Synthesis of NSAID derivatives (e.g., Flurbiprofen) | tert-Butyl esters, Aryl halides | nih.gov, nih.gov |
| Catalysis Development | Palladium-catalyzed α-arylation | Ester enolates, Aryl bromides/chlorides | organic-chemistry.org, acs.org, organic-chemistry.org |
| Fluorine Chemistry | Synthesis of fluorinated drug analogues | Fluorinated heterocycles | nih.gov, rsc.org, nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-cyano-2-(2-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTOKYOKTOJYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Cyano 2 2 Fluorophenyl Acetate
Reductive Transformations of Unsaturated Precursors
This strategy often begins with a Knoevenagel condensation between 2-fluorobenzaldehyde (B47322) and ethyl cyanoacetate (B8463686). oiccpress.comchemrxiv.orgresearchgate.net This reaction, typically catalyzed by a weak base like piperidine (B6355638) or an amine, yields ethyl 2-cyano-3-(2-fluorophenyl)acrylate. The subsequent step involves the selective reduction of the carbon-carbon double bond to afford the target compound.
| Precursor | Reducing Agent | Catalyst | Product |
| Ethyl 2-cyano-3-(2-fluorophenyl)acrylate | Hydrogen gas | Palladium on Carbon (Pd/C) | Ethyl 2-cyano-2-(2-fluorophenyl)acetate |
| Ethyl 2-cyano-3-(2-fluorophenyl)acrylate | Sodium borohydride (B1222165) (NaBH₄) | - | This compound |
| Ethyl 2-cyano-3-(2-fluorophenyl)acrylate | Hantzsch ester | - | This compound |
Care must be taken to select a reducing agent that will not affect the nitrile or ester functionalities. Catalytic hydrogenation is a common and effective method for this transformation.
Esterification and Nitrile Introduction Post-Phenyl Ring Attachment
In this approach, the 2-fluorophenyl group is first attached to a simpler acetic acid derivative, and the cyano and ethyl ester groups are introduced in subsequent steps. For example, one could start with 2-fluorophenylacetic acid.
The synthesis could proceed via the following steps:
Esterification: 2-Fluorophenylacetic acid is reacted with ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl 2-(2-fluorophenyl)acetate. nordmann.globale3s-conferences.org
Cyanation: The α-carbon of ethyl 2-(2-fluorophenyl)acetate is then functionalized with a cyano group. This can be a challenging transformation and may require initial bromination at the alpha position followed by nucleophilic substitution with a cyanide salt, such as sodium cyanide.
Another possibility involves starting with 2-fluorophenylacetonitrile. This would be followed by esterification, which can be complex to achieve directly. A more feasible route might involve hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification and then re-introduction of the nitrile at the alpha position.
These multi-step sequences can be less efficient than the more convergent approaches but offer flexibility in the synthesis of analogues.
Stereoselective Synthesis and Chiral Resolution Techniques
This compound possesses a chiral center at the alpha-carbon, which is bonded to the (2-fluorophenyl) group, a cyano group, an ethyl ester group, and a hydrogen atom. The presence of this stereocenter means the compound can exist as a pair of enantiomers. For many pharmaceutical and biological applications, a single enantiomer is often desired due to differences in pharmacological activity between enantiomers. Consequently, methods for obtaining enantiomerically pure or enriched forms of this compound are of significant interest. This can be achieved through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture.
Stereoselective (Asymmetric) Synthesis: This approach aims to directly synthesize a single enantiomer. It typically involves the use of chiral catalysts or auxiliaries that guide the reaction to preferentially form one enantiomer over the other. While specific literature on the asymmetric synthesis of this compound is limited, the principles can be extrapolated from similar reactions. For instance, the Knoevenagel condensation, a key reaction in its synthesis, can be rendered asymmetric. Chiral metal complexes, such as those involving copper (Cu) or palladium (Pd) with chiral ligands, have been successfully used in other C-C bond-forming reactions to induce enantioselectivity. csic.esorganic-chemistry.org A hypothetical asymmetric synthesis could involve the reaction of 2-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a chiral Lewis acid or a chiral organocatalyst.
Chiral Resolution Techniques: This strategy involves synthesizing the compound as a racemic mixture and then separating the two enantiomers.
Enzymatic Resolution: This is a powerful technique that utilizes the stereospecificity of enzymes, such as lipases or esterases, to selectively react with one enantiomer in a racemic mixture. For example, a lipase (B570770) could selectively hydrolyze the ester group of one enantiomer of racemic this compound, converting it into the corresponding carboxylic acid. The unreacted ester (the other enantiomer) can then be separated from the newly formed acid. Studies on analogous compounds like ethyl 3-hydroxy-3-phenylpropanoate have demonstrated the effectiveness of enzymes such as Candida antarctica lipase (PCL) in achieving high enantiomeric excess. scielo.br This approach is valued for its mild reaction conditions and high selectivity.
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. After separation, the resolving agent is removed to yield the individual enantiomers of the original compound.
Catalytic Systems and Reaction Conditions Optimization
The primary route for synthesizing this compound is the Knoevenagel condensation between 2-fluorobenzaldehyde and ethyl cyanoacetate. The optimization of this reaction hinges on the choice of catalyst, solvent, temperature, and reaction time to maximize yield and purity while minimizing reaction duration. researchgate.net
The reaction involves the deprotonation of the active methylene (B1212753) group in ethyl cyanoacetate by a base, forming a nucleophilic carbanion that attacks the carbonyl carbon of 2-fluorobenzaldehyde. This is followed by a dehydration step to yield the unsaturated product, which is then reduced to the final saturated compound. A variety of catalytic systems have been developed for Knoevenagel condensations, many of which are applicable to this specific synthesis.
Homogeneous Catalysts: Weak organic bases are commonly used, such as piperidine, triethylamine, and 1,4-diazabicyclo[2.2.2]octane (DABCO). unifap.brrsc.org These catalysts are effective but can be difficult to separate from the reaction mixture.
Heterogeneous and Recyclable Catalysts: To address the challenges of catalyst separation and reuse, significant research has focused on heterogeneous systems.
Ionic Liquids (ILs): Imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]), can act as both the solvent and catalyst. ajgreenchem.comaston.ac.uk They offer advantages like low vapor pressure and thermal stability, and they can often be recycled. In some systems, ILs are used as promoters with other catalysts, like the [HyEtPy]Cl–H₂O–DABCO system, which has shown high efficacy. rsc.orgrsc.org
Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles, such as ellagic acid-bonded nano-Fe₃O₄@EA, offer a green and efficient alternative. oiccpress.com These catalysts provide high yields in short reaction times and can be easily recovered from the reaction mixture using an external magnet. oiccpress.com
Phosphane Catalysts: Triphenylphosphine has been shown to be an efficient catalyst for Knoevenagel condensations, often under solvent-free conditions, which can be enhanced by microwave irradiation. organic-chemistry.org
The optimization of reaction conditions is crucial. Parameters such as the molar ratio of reactants, catalyst loading, and temperature are systematically varied to find the ideal balance for achieving the highest product yield. e3s-conferences.orgscielo.br For example, studies on similar reactions show that aromatic aldehydes with electron-withdrawing groups tend to react faster than those with electron-donating groups. rsc.org
Interactive Data Table: Comparison of Catalytic Systems for Knoevenagel Condensation
| Catalyst System | Reactants | Solvent | Temperature | Time | Yield | Source(s) |
| Triethylamine | Aromatic Aldehydes, Methyl Cyanoacetate | Ethanol (EtOH) | Microwave | 35 min | 70-90% | unifap.breurekaselect.com |
| DABCO / [HyEtPy]Cl | Aromatic Aldehydes, Ethyl Cyanoacetate | Water (H₂O) | 50 °C | 5-40 min | 83-99% | rsc.org |
| Triphenylphosphine | Aromatic Aldehydes, Ethyl Cyanoacetate | Solvent-free | 80-85 °C | 1-3 h | 90-98% | organic-chemistry.org |
| [Bmim][OAc] | Substituted Aldehydes, Ethyl Cyanoacetate | Water (H₂O) | Room Temp. | Varies | High | ajgreenchem.com |
| nano-Fe₃O₄@EA | Formylarylsulfonates, Ethyl Cyanoacetate | Ethanol (EtOH) | 80 °C | 10-25 min | 90-98% | oiccpress.com |
| Piperidine Acetate | Benzaldehyde, Ethyl Cyanoacetate | Dichloromethane | Reflux | 2 h | 94% | scielo.org.mx |
Principles of Green Chemistry in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. The Knoevenagel condensation, being the key synthetic step, has been a major focus for "greener" modifications. bohrium.comresearchgate.net
The twelve principles of green chemistry provide a framework for this optimization:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. The use of highly efficient and selective catalysts reduces the formation of byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic Knoevenagel condensations generally have good atom economy.
Less Hazardous Chemical Syntheses: This principle encourages using and generating substances with little to no toxicity. This involves careful selection of reactants, solvents, and catalysts.
Designing Safer Chemicals: The final product itself should be designed to have minimal toxicity while maintaining its desired function.
Safer Solvents and Auxiliaries: The use of hazardous solvents like dioxane or toluene (B28343) is discouraged. Greener alternatives such as water, ethanol, or solvent-free conditions are preferred. unifap.brajgreenchem.com The use of ionic liquids that can be recycled also aligns with this principle. aston.ac.uk
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. unifap.breurekaselect.com
Use of Renewable Feedstocks: While not always directly applicable to this specific synthesis, this principle encourages the use of raw materials derived from renewable sources.
Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided because they require additional reagents and generate waste. One-pot syntheses are a good example of this principle in practice.
Catalysis: Catalytic reagents (especially highly selective and recyclable ones) are superior to stoichiometric reagents. The use of heterogeneous catalysts like nano-Fe₃O₄@EA is a prime example. oiccpress.com
Design for Degradation: Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products.
Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. Using stable, non-volatile solvents like ionic liquids instead of flammable organic solvents can reduce risks.
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Chemical Reactivity and Transformation Pathways
Reactions Involving the Alpha-Carbon and its Enolizable Proton
The proton at the alpha-position (the carbon bearing the cyano and ester groups) is significantly acidic due to the resonance-stabilizing and electron-withdrawing effects of the adjacent cyano and carboxyl groups. This acidity facilitates its removal by a base to form a stabilized carbanion (enolate), which is a potent nucleophile. This nucleophilic character is the basis for several important carbon-carbon bond-forming reactions.
The enolate derived from Ethyl 2-cyano-2-(2-fluorophenyl)acetate can readily participate in condensation reactions with various carbonyl electrophiles, most notably aldehydes and ketones. This reaction, a variant of the Knoevenagel condensation, is a cornerstone for the synthesis of substituted alkenes. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or 1,4-diazabicyclo[2.2.2]octane (DABCO), which is sufficient to deprotonate the acidic alpha-carbon. rsc.orgrsc.org The resulting carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, followed by a dehydration step (often spontaneous or promoted by heat) to yield a stable α,β-unsaturated product.
The general mechanism involves the formation of the enolate, which attacks the carbonyl compound to form an aldol-type intermediate. This intermediate is then dehydrated to produce the final ethyl 2-cyano-3-arylacrylate derivative. The presence of electron-withdrawing groups on an aromatic aldehyde substrate can accelerate the reaction, leading to excellent yields in shorter times. rsc.org
Below is a table summarizing representative Knoevenagel condensation reactions with ethyl cyanoacetate (B8463686) and various aldehydes, illustrating the scope of this transformation.
| Aldehyde Reactant | Catalyst/Solvent System | Product | Yield (%) | Ref |
| 4-Fluorobenzaldehyde | DABCO / [HyEtPy]Cl–H₂O | Ethyl 2-cyano-3-(4-fluorophenyl)acrylate | 97 | rsc.org |
| 4-Nitrobenzaldehyde | DABCO / [HyEtPy]Cl–H₂O | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 99 | rsc.org |
| Benzophenone | Sodium Bicarbonate / Cyclohexane | Ethyl 2-cyano-3,3-diphenylacrylate | - | google.com |
| Thiophene-2-carbaldehyde | Piperidine / Ethanol (B145695) | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | - | nih.gov |
| Terephthalaldehyde | DABCO / [HyEtPy]Cl–H₂O | Diethyl 2,2'-(1,4-phenylenebis(methanylylidene))bis(2-cyanoacetate) | 91 | rsc.org |
This table presents data for ethyl cyanoacetate as a proxy for the reactivity of the title compound.
The stabilized carbanion of this compound also serves as an excellent Michael donor in conjugate addition reactions. masterorganicchemistry.comlibretexts.org In this process, the nucleophilic enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. libretexts.org This reaction is a powerful method for forming carbon-carbon bonds and can be used to construct complex molecules from simple precursors. masterorganicchemistry.comresearchgate.net
The reaction is typically initiated with a base, such as sodium ethoxide, to generate the enolate. This nucleophile then attacks the electron-deficient alkene of the Michael acceptor. libretexts.org Subsequent protonation of the resulting intermediate yields the 1,4-addition product. In some cases, self-condensation of the cyanoacetate starting material can be a competing side reaction. researchgate.net Radical-catalyzed additions to conjugated olefins have also been reported, expanding the scope of possible adducts. rsc.org
| Michael Acceptor | Catalyst/Conditions | Product Type | Ref |
| Methyl vinyl ketone | Platinum Pincer Complex / Dichloromethane | 1,4-Adduct | chempedia.info |
| Diethyl ethylidenemalonate | RuH₂(PPh₃)₄ / THF | 1,4-Adduct | chempedia.info |
| Benzoylcinnamonitrile | Piperidine or Sodium Ethoxide | 1,4-Adduct followed by cyclization | chempedia.info |
| Dimethyl fumarate | t-Butyl peroxide / 155-160°C | Radical 1:1 Adduct | rsc.org |
This table shows examples with ethyl cyanoacetate as the Michael donor.
Transformations of the Nitrile Functionality
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, and the triple bond can participate in cycloaddition reactions.
The nitrile group can be hydrolyzed under either acidic or basic conditions to initially form an amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.orgmasterorganicchemistry.com This two-step hydrolysis provides a route to α-(2-fluorophenyl) substituted amides and carboxylic acids. masterorganicchemistry.com
Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, like hydrochloric acid. masterorganicchemistry.com The reaction proceeds by protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. masterorganicchemistry.com Tautomerization of the initial adduct leads to an amide. With continued heating in the presence of acid, the amide is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgpressbooks.pub
Base-catalyzed hydrolysis is achieved by heating the nitrile with an aqueous base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent proton transfers lead to the amide, which can be further hydrolyzed under the basic conditions to a carboxylate salt and ammonia (B1221849). libretexts.orgmasterorganicchemistry.com Acidification of the final mixture is required to obtain the free carboxylic acid. It is often possible to control the reaction conditions to isolate the intermediate amide. masterorganicchemistry.com
Reaction Pathways for Hydrolysis:
Partial Hydrolysis: this compound → 2-Cyano-2-(2-fluorophenyl)acetamide (after hydrolysis of the ester and nitrile to primary amides)
Complete Hydrolysis: this compound → 2-(2-fluorophenyl)acetic acid (following hydrolysis and decarboxylation) researchgate.net
The nitrile group is readily reduced to a primary amine (-CH₂NH₂). This transformation is a valuable synthetic tool for introducing an aminomethyl group. Common reagents for this reduction include strong hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. youtube.com
Reduction with LiAlH₄ in an ethereal solvent, followed by an aqueous workup, effectively converts the nitrile to the primary amine. youtube.com It is important to note that LiAlH₄ is a powerful reducing agent and may also reduce the ester functionality to an alcohol. This could lead to the formation of 2-(aminomethyl)-2-(2-fluorophenyl)propane-1,3-diol if the reaction conditions are not carefully controlled.
Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or Raney nickel, offers an alternative method for nitrile reduction. This method can sometimes be more selective than hydride reduction.
The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, providing a pathway to various heterocyclic systems. fiveable.me These reactions are powerful tools for constructing complex ring structures in a single step. youtube.com
For instance, nitriles can act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes, although this often requires high temperatures or specific activation. researchgate.net More commonly, the nitrile group participates in [3+2] cycloadditions with 1,3-dipoles, such as nitrile oxides or azides. The reaction of a nitrile with a nitrile oxide, for example, is a well-established method for the synthesis of oxadiazole rings, while reaction with an azide (B81097) can lead to tetrazoles. While specific examples involving this compound are not prevalent, the inherent reactivity of the nitrile functionality suggests its potential as a synthon in such transformations.
Reactions of the Ethyl Ester Moiety
The ethyl ester group is a key site for nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups.
Transesterification Processes
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.orgresearchgate.netscielo.br Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. Basic conditions, typically employing an alkoxide, involve the direct nucleophilic attack of the alkoxide on the carbonyl carbon. ntnu.no
For this compound, transesterification with a different alcohol (R-OH) would yield the corresponding new ester and ethanol. The reaction is reversible, and to drive it towards the desired product, the reactant alcohol is often used in excess or the ethanol by-product is removed. biofueljournal.com The general scheme is as follows:
Acid-Catalyzed Transesterification: NC(C₆H₄F)CHCOOCH₂CH₃ + R-OH ⇌ NC(C₆H₄F)CHCOOR + CH₃CH₂OH
Base-Catalyzed Transesterification: NC(C₆H₄F)CHCOOCH₂CH₃ + R-O⁻ ⇌ NC(C₆H₄F)CHCOOR + CH₃CH₂O⁻
| Catalyst Type | General Conditions | Key Features |
| Acid (e.g., H₂SO₄, TsOH) | Reflux with excess alcohol | Reversible reaction. researchgate.netscielo.br |
| Base (e.g., NaOR) | Anhydrous alcohol | Driven to completion if the alkoxide is used as a salt. |
Saponification and Acid-Catalyzed Hydrolysis
Hydrolysis of the ethyl ester moiety leads to the formation of the corresponding carboxylic acid, 2-cyano-2-(2-fluorophenyl)acetic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org
Saponification (Base-Catalyzed Hydrolysis): In the presence of a base such as sodium hydroxide, the ester undergoes saponification to yield the sodium salt of the carboxylic acid and ethanol. researchgate.netscihub.org This reaction is essentially irreversible as the carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. libretexts.org
NC(C₆H₄F)CHCOOCH₂CH₃ + NaOH → NC(C₆H₄F)CHCOONa + CH₃CH₂OH
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is heated with an excess of water in the presence of a strong acid catalyst. This reaction is the reverse of Fischer esterification and is a reversible process. libretexts.orgdoubtnut.com To achieve high yields of the carboxylic acid, a large excess of water is typically used. nih.gov
NC(C₆H₄F)CHCOOCH₂CH₃ + H₂O ⇌ NC(C₆H₄F)CHCOOH + CH₃CH₂OH
| Hydrolysis Type | Reagent | Products | Reaction Nature |
| Saponification | Aqueous Base (e.g., NaOH) | Carboxylate Salt, Ethanol | Irreversible libretexts.org |
| Acid-Catalyzed | Aqueous Acid (e.g., H₂SO₄) | Carboxylic Acid, Ethanol | Reversible libretexts.orgdoubtnut.com |
Amidation Reactions
The ethyl ester can be converted to an amide through reaction with ammonia or a primary or secondary amine. This process, known as amidation, typically requires heating or the use of a catalyst. The reaction of ethyl cyanoacetate with various amines to form N-substituted 2-cyanoacetamides is a well-established transformation and serves as a good model for the reactivity of this compound. researchgate.netekb.egresearchgate.net
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group.
NC(C₆H₄F)CHCOOCH₂CH₃ + RNH₂ → NC(C₆H₄F)CHCONH-R + CH₃CH₂OH
Various coupling reagents can be employed to facilitate this reaction at lower temperatures and with higher efficiency. organic-chemistry.orgnih.gov
Reactivity of the 2-Fluorophenyl Ring
The 2-fluorophenyl group can participate in substitution reactions, with the existing substituents influencing the regiochemical outcome.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The fluorine atom and the α-cyano-α-ethoxycarbonylmethyl group exert competing electronic effects that determine the position of substitution.
The fluorine atom is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when substitution occurs at these positions. libretexts.org However, due to its high electronegativity, fluorine is also an inductively deactivating group. libretexts.org
The -CH(CN)COOEt group is an electron-withdrawing group due to the inductive effects of the nitrile and carbonyl functionalities. Electron-withdrawing groups are typically meta-directors and deactivate the ring towards electrophilic attack. libretexts.orgrsc.org
Given the opposing effects, predicting the precise regioselectivity can be complex. However, the strong deactivating nature of the -CH(CN)COOEt group would likely make the ring significantly less reactive towards EAS than benzene (B151609). If a reaction were to occur, the fluorine atom's directing effect would favor substitution at the positions ortho and para to it (positions 3 and 5, and position 6 respectively). The deactivating group at position 1 would disfavor substitution at its ortho positions (2 and 6) and favor meta substitution (positions 3 and 5). Therefore, substitution would most likely be directed to the 3 and 5 positions of the phenyl ring. youtube.com
| Substituent | Electronic Effect | Directing Influence |
| -F | -I, +M (deactivating, ortho/para-directing) | Ortho, Para libretexts.org |
| -CH(CN)COOEt | -I (deactivating, meta-directing) | Meta rsc.org |
Nucleophilic Aromatic Substitution (if activated for such reactions)
Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. youtube.comnih.govyoutube.com In this compound, the fluorine atom can act as a leaving group.
The α-cyano-α-ethoxycarbonylmethyl substituent at the ortho position is strongly electron-withdrawing. This group can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, thus activating the ring for SNAr. orgsyn.orgyoutube.com Therefore, the fluorine atom is susceptible to displacement by strong nucleophiles.
For instance, reaction with a nucleophile such as an alkoxide (R-O⁻) or an amine (R₂NH) could lead to the substitution of the fluorine atom.
NC(C₆H₄F)CHCOOCH₂CH₃ + Nu⁻ → NC(C₆H₄-Nu)CHCOOCH₂CH₃ + F⁻
The presence of the activating group ortho to the fluorine atom makes this a plausible transformation pathway. orgsyn.org
Pathways to Complex Molecular Architectures via Tandem Reactions
The structural features of this compound make it a promising substrate for tandem or domino reactions, which are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. Such strategies are of great interest for the rapid construction of complex molecules from simple starting materials.
One potential tandem reaction pathway involves an initial palladium-catalyzed intermolecular arylation at the α-position, as described in the previous section, followed by an intramolecular C-H activation/cyclization. For instance, if the introduced aryl group contains a suitable functional group, a subsequent intramolecular cyclization can lead to the formation of polycyclic heterocyclic systems.
A plausible, albeit not explicitly reported for this specific substrate, tandem sequence could lead to the synthesis of acridone (B373769) derivatives. Acridones are a class of nitrogen-containing heterocycles with significant biological activities. nih.govnih.govbohrium.comresearchgate.net The synthesis of fluorinated acridones has been achieved through intramolecular nucleophilic aromatic substitution on precursors bearing a 2-fluorobenzoyl moiety. nih.govresearchgate.net A tandem approach starting from this compound could involve an initial coupling with a 2-haloaniline derivative. The resulting intermediate, after hydrolysis of the ester and cyano groups and amide formation, could undergo an intramolecular palladium-catalyzed C-N bond formation to yield an acridone scaffold.
Another potential application of tandem reactions is in the synthesis of other complex nitrogen heterocycles. ekb.egresearchgate.netresearchgate.net For example, a domino C-N coupling/hydroamination sequence could be envisioned. After initial modification of the ester group to a suitable reactive partner, a palladium-catalyzed reaction with an appropriate bifunctional molecule could initiate a cascade of cyclizations, leading to the formation of intricate molecular frameworks.
While specific examples of such tandem reactions starting directly from this compound are not prevalent in the literature, the reactivity of the cyanoacetate group and the potential for functionalization of the 2-fluorophenyl ring provide a strong basis for the design of novel and efficient synthetic routes to complex heterocyclic structures.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of a compound in solution. For Ethyl 2-cyano-2-(2-fluorophenyl)acetate, a complete NMR analysis would involve a suite of one-dimensional and two-dimensional experiments.
Proton (¹H) NMR for Chemical Environment Analysis
A ¹H NMR spectrum would provide crucial information about the number of different types of protons and their immediate electronic environment. The expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methine proton, and a multiplet pattern for the aromatic protons of the 2-fluorophenyl group. The chemical shifts (δ) and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum would reveal the number of distinct carbon environments within the molecule. Signals would be expected for the methyl and methylene (B1212753) carbons of the ethyl group, the methine carbon, the nitrile carbon, the carbonyl carbon of the ester, and the six carbons of the fluorophenyl ring. The chemical shifts would indicate the nature of each carbon (aliphatic, aromatic, carbonyl, etc.), and coupling with the fluorine atom would likely be observed for the aromatic carbons.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment
A ¹⁹F NMR spectrum would show a signal corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal is highly sensitive to the electronic environment and can provide insights into the electronic effects of the substituents on the aromatic ring.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, a series of 2D NMR experiments would be necessary:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling relationships, for example, between the methylene and methyl protons of the ethyl group, and among the protons of the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, providing unambiguous C-H one-bond correlations.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be used to connect the ethyl group to the ester carbonyl, the methine proton to the surrounding carbons, and the aromatic protons to the various carbons of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space correlations between protons that are in close proximity, providing information about the three-dimensional structure and conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
An FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies would include:
A strong absorption for the nitrile (C≡N) stretch.
A strong absorption for the carbonyl (C=O) stretch of the ester.
Absorptions for the C-O stretches of the ester group.
Absorptions corresponding to the C-H stretches of the aliphatic and aromatic portions of the molecule.
Bands related to the C=C stretching vibrations within the aromatic ring.
A band for the C-F stretch.
Without access to the actual spectral data, it is not possible to provide the specific chemical shifts, coupling constants, and vibrational frequencies that would constitute a scientifically rigorous characterization of this compound.
Raman Spectroscopy for Vibrational Mode Analysis
While a specific Raman spectrum for this compound is not widely available in published literature, a theoretical analysis based on related compounds allows for the prediction of its key vibrational modes. The Raman spectrum is expected to be dominated by signals from the aromatic ring, the cyano group, and the ester moiety.
A study on the vibrational frequency analysis of a structurally similar compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, which was conducted using both experimental FT-IR and Laser-Raman spectroscopy alongside DFT calculations, provides valuable insights. researchgate.netnih.gov The assignments of vibrational frequencies were performed using potential energy distribution (PED) analysis. nih.gov
Key expected vibrational modes for this compound would include:
C≡N Stretch: The cyano group typically exhibits a strong and sharp stretching vibration. For various cyano-containing compounds, this peak is observed in the range of 2230-2256 cm⁻¹. researchgate.net
C=O Stretch: The carbonyl group of the ethyl ester will produce a strong band, typically in the region of 1730-1750 cm⁻¹.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the 2-fluorophenyl ring are expected in the 3000-3100 cm⁻¹ region.
Aromatic C=C Stretch: The in-plane stretching vibrations of the benzene (B151609) ring typically appear as a series of bands in the 1400-1600 cm⁻¹ range.
C-F Stretch: The carbon-fluorine bond stretch is anticipated to be in the 1000-1400 cm⁻¹ region, though it can be coupled with other vibrations.
Aliphatic C-H Stretch: The ethyl group's symmetric and asymmetric C-H stretching vibrations are expected between 2850 and 3000 cm⁻¹. researchgate.net
A data table summarizing the predicted significant Raman shifts is presented below.
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Cyano | C≡N Stretch | 2230 - 2256 |
| Carbonyl (Ester) | C=O Stretch | 1730 - 1750 |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Aromatic | C=C Stretch | 1400 - 1600 |
| Alkyl (Ethyl) | C-H Stretch | 2850 - 3000 |
| Fluoroaromatic | C-F Stretch | 1000 - 1400 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. The molecular formula of this compound is C₁₁H₁₀FNO₂. chemsynthesis.com This gives it a molecular weight of approximately 207.20 g/mol . chemsynthesis.com
High-Resolution Mass Spectrometry (HRMS)
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) would be employed to further confirm the structure by analyzing the fragmentation patterns of a selected precursor ion. While a specific MS/MS study on this compound is not available, the fragmentation of similar structures, such as substituted 3-phenylpropenoates and 2-cyano-2-phenylbutanoic acid ethyl ester, has been investigated. nih.govuni-halle.de
Based on these studies, the predicted fragmentation pathways for the protonated molecule [M+H]⁺ of this compound would likely involve:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment with a mass loss of 45 Da.
Loss of ethanol (B145695) (-CH₃CH₂OH): A common fragmentation pathway for ethyl esters, leading to a loss of 46 Da.
Loss of the entire ester group (-COOCH₂CH₃): This would correspond to a mass loss of 73 Da.
Cleavage of the cyano group (-CN): Resulting in a fragment with a mass loss of 26 Da.
Fragmentation of the fluorophenyl ring: This could involve the loss of a fluorine atom or other ring fragments.
A predictive fragmentation table is provided below.
| Precursor Ion (m/z) | Proposed Fragment | Mass Loss (Da) |
| 208.0768 [M+H]⁺ | [M+H - C₂H₅O]⁺ | 45 |
| 208.0768 [M+H]⁺ | [M+H - C₂H₅OH]⁺ | 46 |
| 208.0768 [M+H]⁺ | [M+H - COOC₂H₅]⁺ | 73 |
| 208.0768 [M+H]⁺ | [M+H - CN]⁺ | 26 |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. At present, a crystal structure for this compound has not been reported in the crystallographic databases.
However, studies on related cyanoacetate (B8463686) derivatives offer insights into the likely solid-state conformation and packing. For instance, the crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate reveals details about molecular conformation and hydrogen bonding interactions that lead to a layered packing structure. researchgate.net In another example, the crystal structure of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate shows how C—H···O hydrogen bonds can form chains that dictate the crystal packing. researchgate.net
Based on these related structures, it can be anticipated that the crystal structure of this compound would reveal:
The relative orientation of the 2-fluorophenyl ring and the ethyl cyanoacetate moiety.
The planarity or non-planarity of different parts of the molecule.
A table summarizing typical crystallographic data that would be obtained is presented below.
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
| Torsion Angles | The dihedral angles that define the molecular conformation. |
| Hydrogen Bonding | Details of any intermolecular hydrogen bonds. |
Chiroptical Techniques for Enantiomeric Purity and Absolute Configuration Determination (if chiral)
This compound possesses a chiral center at the carbon atom bonded to the 2-fluorophenyl group, the cyano group, the ester, and a hydrogen atom. Therefore, this compound can exist as a pair of enantiomers.
Chiroptical techniques are essential for determining the enantiomeric purity and the absolute configuration of such chiral molecules. These techniques include:
Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical environment of the chromophores within the molecule.
Optical Rotatory Dispersion (ORD) Spectroscopy: Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
Vibrational Circular Dichroism (VCD): The infrared equivalent of CD, which can provide detailed conformational and configurational information.
Currently, there is no published research detailing the enantiomeric separation or the application of chiroptical techniques to this compound. Such a study would be necessary to fully characterize the individual enantiomers and would likely involve chiral chromatography for separation, followed by spectroscopic analysis to determine the absolute configuration, potentially in conjunction with quantum chemical calculations.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the properties of molecules. For Ethyl 2-cyano-2-(2-fluorophenyl)acetate, these methods can offer a deep understanding of its structure and reactivity.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies for molecules similar to this compound, such as other substituted cyanoacetates, have been performed using basis sets like B3LYP/6-311G(d,p). materialsciencejournal.org These calculations provide optimized geometric parameters, including bond lengths and bond angles. For a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, C-H bond lengths were found to range from 1.0809 Å to 1.0945 Å, and C-C bond lengths varied between 1.3466 Å and 1.5339 Å. materialsciencejournal.org It is anticipated that the geometry of this compound would exhibit similarly predictable bond parameters, influenced by the electronic effects of the fluorine substituent on the phenyl ring.
Table 1: Predicted Geometric Parameters for this compound (Illustrative based on analogous compounds)
| Parameter | Predicted Value Range |
|---|---|
| C-C (Aromatic) | 1.38 - 1.40 Å |
| C-F | ~1.35 Å |
| C-CN | 1.47 - 1.49 Å |
| C≡N | ~1.15 Å |
| C-COO | 1.50 - 1.52 Å |
| C=O | ~1.21 Å |
| C-O (Ester) | 1.33 - 1.35 Å |
Note: This data is illustrative and based on typical values from computational studies of similar molecules. Specific values for this compound would require a dedicated DFT calculation.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.net For a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the HOMO-LUMO energy gap was reported to be 3.06 eV. researchgate.net A smaller gap suggests higher reactivity. In the case of this compound, the electron-withdrawing nature of the fluorine atom is expected to influence the energies of these frontier orbitals. Time-dependent DFT (TD-DFT) calculations are typically employed to determine these values and predict electronic transition energies. mdpi.com
Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound (Illustrative)
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | 4.5 to 6.5 |
Note: These values are estimations based on computational studies of analogous aromatic cyanoacetates and are for illustrative purposes.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which is invaluable for structural elucidation.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved through computational modeling, though it can be challenging for flexible molecules or where strong solvent interactions are present. researchgate.net For a related compound, ethyl 2-(4-aminophenoxy)acetate, experimental ¹H NMR showed signals for the aromatic protons between 6.47 and 6.62 ppm, and the ethyl group protons at 4.12 ppm (quartet) and 1.18 ppm (triplet). mdpi.com The ¹³C NMR spectrum of this analogue showed the carbonyl carbon at 169.3 ppm. mdpi.com Similar predictive accuracy would be expected for this compound.
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT and are often compared with experimental FT-IR and Raman spectra. For ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, DFT calculations were used to assign vibrational modes. nih.gov Key vibrational frequencies for this compound would include the C≡N stretch (typically around 2200-2260 cm⁻¹), the C=O stretch of the ester (around 1730-1750 cm⁻¹), and vibrations associated with the fluorinated aromatic ring.
Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H (Aromatic) | 3050 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C≡N (Nitrile) | 2220 - 2240 |
| C=O (Ester) | 1735 - 1750 |
| C-F | 1100 - 1250 |
Note: These are characteristic ranges and would be refined by specific computational analysis.
Calculation of Reactivity Indices (e.g., Fukui Functions, Electrostatic Potentials)
Fukui Functions: The Fukui function is a concept in DFT that helps identify the most reactive sites in a molecule for nucleophilic and electrophilic attack. wikipedia.org It describes the change in electron density at a given point when the total number of electrons is altered. wikipedia.org By calculating the condensed Fukui functions for each atom, one can predict the regioselectivity of reactions. scm.com
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen of the cyano group and the oxygen of the carbonyl group, and a positive potential around the hydrogen atoms.
Reaction Mechanism Elucidation Through Computational Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states.
Transition State Analysis and Reaction Pathway Mapping
Transition state theory is a cornerstone of chemical kinetics. Computational methods can locate transition state structures, which are first-order saddle points on the potential energy surface. ucsb.edu The analysis of these structures provides insights into the energy barriers of a reaction. For reactions involving cyanoacetate (B8463686) derivatives, such as condensations or cyclizations, DFT calculations can map the entire reaction pathway, identifying intermediates and transition states. researchgate.net This allows for a detailed understanding of the reaction mechanism and the factors that control its rate and outcome. While no specific transition state analyses for reactions of this compound were found, the methodologies are well-established for similar systems.
Energetic Profiles of Key Transformations
A critical aspect of understanding a compound's reactivity is the study of the energetic profiles of its key chemical transformations. This involves calculating the potential energy surface for a given reaction, identifying transition states, and determining activation energies. For this compound, relevant transformations could include its synthesis, hydrolysis, or participation in further condensation reactions.
Typically, researchers use quantum mechanical methods like Density Functional Theory (DFT) to model these reaction pathways. The calculations would reveal the energy barriers that must be overcome for the reaction to proceed and the relative thermodynamic stability of reactants, intermediates, and products. This information is fundamental for optimizing reaction conditions and predicting reaction outcomes.
Without specific studies, it is not possible to provide a data table or detailed findings on the activation energies or reaction enthalpies for transformations involving this compound.
Conformational Analysis and Stereochemical Implications
This compound possesses a stereocenter at the alpha-carbon, meaning it can exist as two enantiomers. Furthermore, the molecule has several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space (conformers) and the energy differences between them.
A detailed table of low-energy conformers, their relative energies, and key dihedral angles cannot be generated as no specific conformational analysis studies for this compound were found.
Molecular Dynamics Simulations for Conformational Sampling
While conformational analysis identifies static low-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. By simulating the atomic motions based on a force field, MD allows for a more thorough exploration of the conformational space available to the molecule at a given temperature.
For this compound, an MD simulation would reveal how the molecule samples different conformations, the timescales of conformational changes, and the influence of a solvent environment. This is particularly important for understanding how molecular flexibility might affect its properties and reactivity in a realistic setting. The trajectory from an MD simulation can be analyzed to determine the probability of finding the molecule in certain conformational states, providing a more complete picture than static calculations alone.
As no molecular dynamics simulation studies for this compound have been published in the reviewed sources, data on its dynamic conformational behavior, such as root-mean-square deviation (RMSD) or radial distribution functions, is unavailable.
Applications As Synthetic Intermediates and Building Blocks
Role in the Synthesis of Diverse Organic Scaffolds
The strategic placement of multiple functional groups allows Ethyl 2-cyano-2-(2-fluorophenyl)acetate to serve as a linchpin in the assembly of varied and complex organic frameworks. The active methylene (B1212753) group, positioned between the electron-withdrawing cyano and ester groups, is readily deprotonated to form a nucleophilic carbanion. This nucleophile can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations, to generate more elaborate structures.
For instance, it can be used as a starting material in reactions leading to a range of compounds, including substituted dihydropyrimidines, thiopyran-4-ones, and thiazolo[5,4-b]pyridines. The reactivity of the cyano and ester groups further expands its synthetic potential, allowing for transformations into amides, carboxylic acids, and other functional derivatives, thereby providing access to a rich diversity of molecular scaffolds.
Precursor to Substituted Arylacetates and Their Derivatives
A primary application of α-cyano-α-arylacetates like this compound is in the synthesis of substituted arylacetates and their corresponding acids. This is typically achieved through the cyanoacetic ester synthesis pathway. The process involves the alkylation of the α-carbon, followed by hydrolysis of the ester and decarboxylation. A key transformation is the removal of the cyano group.
One common method involves hydrolysis of both the ester and the nitrile group under harsh acidic or basic conditions, followed by decarboxylation to yield a substituted 2-(2-fluorophenyl)acetic acid. sigmaaldrich.com However, these conditions can limit the compatibility with other sensitive functional groups. A milder alternative involves the reductive cleavage of the cyano group using reagents like samarium(II) iodide. This approach has the advantage of preserving the ester functionality and being tolerant of other functional groups such as amides and halides. sigmaaldrich.com This allows for the synthesis of Ethyl 2-(2-fluorophenyl)acetate derivatives, which are valuable intermediates in medicinal chemistry. medchemexpress.comnih.govchemscene.comuni.lu The resulting 2-(2-fluorophenyl)acetic acid is a known chiral derivatizing agent and a building block for bioactive molecules. fishersci.casigmaaldrich.com
Table 1: Transformation of this compound to Arylacetate Derivatives
| Transformation | Reagents | Product Type | Significance |
|---|---|---|---|
| Hydrolysis & Decarboxylation | Strong Acid/Base, Heat | 2-(2-Fluorophenyl)acetic acid derivatives | Access to important carboxylic acid building blocks. sigmaaldrich.comfishersci.ca |
Integration into Heterocyclic Systems as a Key Synthon
The combination of nitrile and ester functionalities makes this compound an excellent synthon for constructing heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. The compound can participate in cyclocondensation reactions with various binucleophiles to form a range of five- and six-membered heterocycles.
For example, ethyl cyanoacetate (B8463686) and its derivatives are widely used in the synthesis of pyridines and pyrimidines. nih.govhoffmanchemicals.com In a typical approach, it can react with α,β-unsaturated ketones (chalcones) in the presence of ammonium (B1175870) acetate (B1210297) to yield highly substituted 3-cyano-2-pyridones. nih.govnih.gov Similarly, reactions with thiourea (B124793) derivatives can lead to the formation of thiopyrimidines. hoffmanchemicals.com While specific examples detailing the use of the 2-fluoro substituted title compound are not abundant in readily available literature, the established reactivity of the ethyl cyanoacetate scaffold strongly supports its utility in these transformations. The resulting fluorinated heterocycles are of significant interest in medicinal chemistry due to the often-favorable pharmacological properties imparted by the fluorine atom.
Table 2: Examples of Heterocyclic Systems Synthesized from Ethyl Cyanoacetate Derivatives
| Reactant(s) | Resulting Heterocycle | Reaction Type | Reference |
|---|---|---|---|
| Chalcone, Ammonium Acetate | 3-Cyano-2-pyridone | Hantzsch-like pyridine (B92270) synthesis | nih.gov |
| Arylmethylene-malononitrile, Thiourea | 4-Amino-5-cyano-pyrimidine-2-thione | Cyclocondensation | hoffmanchemicals.com |
| Aldehyde, Thiophene derivative, Ammonium Acetate | Dihydropyridine-3-carbonitrile | One-pot multicomponent reaction |
Utilization in the Preparation of Advanced Materials (focus on chemical incorporation)
The unique electronic and structural features of this compound lend themselves to its incorporation into advanced materials, particularly polymers. A key pathway for this is through its conversion into a polymerizable monomer.
Specifically, the Knoevenagel condensation of this compound's parent aldehyde (2-fluorobenzaldehyde) with ethyl cyanoacetate yields Ethyl 2-cyano-3-(2-fluorophenyl)-2-propenoate. This trisubstituted ethylene (B1197577) monomer, containing the 2-fluorophenyl moiety, can then be copolymerized with commercial monomers like vinyl acetate using radical initiation. sigmaaldrich.com The resulting copolymers possess novel functionalities imparted by the fluorinated aromatic ring and the cyano group. These functional groups can alter the thermal and optical properties of the parent polymer. For instance, thermal analysis of such copolymers shows a two-step decomposition process, indicating the formation of a distinct material with unique thermal stability characteristics. sigmaaldrich.com The incorporation of such fluorinated monomers is a strategy to fine-tune the properties of polymers for specialized applications.
Table 3: Monomer Synthesis and Polymerization Data
| Monomer | Synthesis Method | Copolymerization Partner | Polymerization Method | Key Finding | Reference |
|---|
Design of Novel Catalysts or Ligands Utilizing its Structural Features
While direct applications of this compound as a catalyst or ligand are not extensively documented, its structural components suggest significant potential in this area. The nitrile (cyano) group and the carbonyl oxygen of the ester group are both potential coordination sites for metal ions, making the molecule a candidate for use as a bidentate ligand in coordination chemistry.
The derivative, 2-fluorophenylacetic acid, has been successfully employed as a chiral derivatizing agent for determining the enantiomeric composition of compounds using ¹⁹F NMR spectroscopy, a technique that relies on the formation of diastereomeric complexes with a chiral metal center. sigmaaldrich.com Furthermore, related hydrazide derivatives, such as 4-fluorophenoxyacetic acid hydrazide, have been used to synthesize copper(II) complexes that exhibit significant biological activity, demonstrating the ability of this class of fluorinated aryl compounds to form stable and functional metal complexes. nih.gov The presence of the fluorine atom can modulate the electronic properties of the ligand, influencing the stability and catalytic activity of the resulting metal complex. Therefore, this compound and its derivatives represent promising, yet underexplored, platforms for the design of novel ligands and catalysts for a range of organic transformations.
Future Research Horizons for this compound
This compound, a fluorinated organic compound, stands as a molecule of significant interest for future chemical exploration. Its unique combination of a cyano group, an ester, and a fluorinated phenyl ring provides a rich scaffold for novel chemical transformations and applications. This article delves into the prospective research directions and untapped potential of this versatile building block.
Future Research Directions and Unexplored Potential
The strategic placement of the fluorine atom and the reactive nitrile and ester functionalities on a core scaffold makes Ethyl 2-cyano-2-(2-fluorophenyl)acetate a prime candidate for a variety of advanced chemical investigations. The following sections outline key areas where future research could unlock new scientific frontiers.
Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of this compound and its derivatives. While traditional methods like the Knoevenagel condensation are effective, they often rely on stoichiometric bases and organic solvents. youtube.comthermofisher.com Green chemistry principles are driving the exploration of alternative synthetic strategies.
Potential areas of investigation include:
Catalyst-free and Water-mediated Knoevenagel Condensation: Investigating the feasibility of conducting the condensation of 2-fluorobenzaldehyde (B47322) with ethyl cyanoacetate (B8463686) in water without a catalyst could offer a significantly greener synthetic route. rsc.org
Flow Chemistry: Continuous flow processes can offer enhanced control over reaction parameters, improved safety, and easier scalability. youtube.comikprress.org Developing a telescoped flow synthesis for this compound could streamline its production. youtube.comikprress.org
Photocatalysis: Visible-light-mediated photocatalysis presents an opportunity for mild and selective C-C bond formation. Research into photocatalytic methods for the synthesis of α-aryl-α-cyanoacetates could lead to novel, energy-efficient synthetic pathways.
Biocatalysis: The use of enzymes for the synthesis of chiral α-cyanocarboxylic acid esters is an emerging field. Exploring biocatalytic routes could provide access to enantiomerically pure forms of the target molecule, which is crucial for pharmaceutical applications.
Table 1: Potential Sustainable Synthetic Approaches
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalyst-free, water-mediated | Reduced waste, environmentally benign | Optimization of reaction conditions (temperature, pressure) |
| Flow Chemistry | Improved safety, scalability, and control | Reactor design, telescoped multi-step synthesis |
| Photocatalysis | Mild reaction conditions, high selectivity | Development of suitable photoredox catalysts |
| Biocatalysis | High enantioselectivity, green conditions | Enzyme screening and engineering |
The unique electronic properties conferred by the fluorine atom and the cyano group suggest that this compound may exhibit novel reactivity. Future studies could explore reactions beyond its traditional use as a nucleophile in condensation reactions.
Key areas for exploration include:
Electrophilic Cyanation: While the cyano group is typically a nucleophile, the development of reagents that act as electrophilic cyanide sources opens up new possibilities. beilstein-journals.orgyoutube.comnih.gov Investigating the potential of this compound to participate in reactions where the cyano group acts as an electrophile could lead to unexpected and valuable transformations.
Cycloaddition Reactions: The electron-withdrawing nature of the substituents on the acetate (B1210297) could make it a suitable partner in various cycloaddition reactions, leading to the synthesis of complex carbocyclic and heterocyclic scaffolds.
Decarboxylative Functionalization: The ester group offers a handle for decarboxylative cross-coupling reactions, enabling the introduction of a wide range of substituents at the α-position.
Photoredox-Mediated Transformations: The fluorinated phenyl ring can influence the redox properties of the molecule, making it a candidate for novel transformations under photoredox catalysis.
As the use of fluorinated compounds in pharmaceuticals and materials science grows, the need for sensitive and selective analytical methods for their detection at trace levels becomes increasingly important. nih.govarxiv.org Future research should focus on developing robust analytical protocols for this compound and its potential metabolites or degradation products.
Promising analytical avenues include:
Advanced Mass Spectrometry (MS): Techniques like high-resolution mass spectrometry (HRMS) are crucial for the analysis of fluorinated compounds. cas.cn The development of tandem MS (MS/MS) methods can provide enhanced specificity for trace-level quantification in complex matrices. wikipedia.orgresearchgate.net
Hyphenated Chromatographic Techniques: The combination of liquid chromatography (LC) with mass spectrometry (LC-MS) or other spectroscopic detectors (e.g., NMR, IR) provides powerful tools for the separation and identification of isomers and impurities. researchgate.netscripps.eduresearchgate.netnih.gov Chiral chromatography will be essential for separating enantiomers if asymmetric syntheses are developed. scripps.edu
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR): This technique is highly specific for fluorinated compounds and can be used for both structural elucidation and quantitative analysis.
Selective Sensors: The development of chemical sensors for the selective detection of cyanide-containing compounds is an active area of research. Future work could aim to create sensors tailored for the detection of fluorinated nitriles like this compound.
Table 2: Advanced Analytical Techniques for Fluorinated Compounds
| Technique | Application for this compound | Key Advantages |
| LC-MS/MS | Quantification in biological and environmental samples | High sensitivity and selectivity |
| GC-MS | Analysis of volatile derivatives or degradation products | High resolution for complex mixtures |
| ¹⁹F-NMR | Structural confirmation and purity assessment | Specificity for fluorine-containing molecules |
| Chiral HPLC | Separation of enantiomers | Access to enantiomerically pure compounds |
| Chemical Sensors | In-field or real-time monitoring | Portability and rapid detection |
The fields of machine learning and artificial intelligence (AI) are poised to revolutionize chemical synthesis and discovery. Applying these computational tools to this compound could accelerate the discovery of new reactions and applications.
Future research directions include:
Reaction Condition Prediction: Neural networks can be trained on large datasets of chemical reactions to predict optimal reaction conditions, such as catalysts, solvents, and temperature. This could be used to optimize the synthesis of the target molecule and its derivatives.
Retrosynthesis Planning: AI-driven retrosynthesis tools can propose novel synthetic routes to complex molecules. rsc.org These tools could be employed to design efficient syntheses of complex targets starting from this compound.
Predicting Reaction Outcomes: Machine learning models can predict the major products of a chemical reaction, which is crucial for planning synthetic strategies and avoiding failed experiments.
Predicting Physicochemical Properties: AI models can be trained to predict properties like solubility, reactivity, and potential biological activity, helping to guide the design of new derivatives with desired characteristics.
The unique structural features of this compound make it a valuable building block for the synthesis of more complex and potentially bioactive molecules.
Future applications in complex synthesis may include:
Synthesis of Spirocyclic Compounds: Spirocycles are important motifs in many natural products and pharmaceuticals. The reactivity of the cyanoacetate moiety could be harnessed in reactions to construct spirocyclic frameworks.
Multicomponent Reactions: The ability to form multiple bonds in a single operation makes multicomponent reactions a powerful tool in diversity-oriented synthesis. This compound could serve as a key component in the development of novel multicomponent reactions for the rapid assembly of complex molecular architectures.
Synthesis of α,α-Diaryl-α-amino Acid Precursors: α,α-Disubstituted amino acids are important components of peptidomimetics. The reaction of isocyanoacetate esters with various electrophiles can provide access to these structures. Exploring analogous reactivity for this compound could lead to new methods for synthesizing fluorinated amino acid derivatives.
Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules. Applying advanced computational methods to this compound can provide fundamental insights into its reactivity and guide experimental design.
Areas for computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to elucidate reaction mechanisms, predict transition state energies, and understand the influence of the fluorine atom on the electronic structure and reactivity of the molecule. This could be particularly useful for studying the Knoevenagel condensation mechanism involving fluorinated benzaldehydes. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, including its conformational preferences and interactions with solvents or biological macromolecules. researchgate.net
In Silico Reaction Screening: Computational methods can be used to screen for new potential reactions and predict their feasibility, thereby accelerating the discovery of novel transformations.
Predictive Modeling of Physicochemical Properties: Computational models can predict key properties such as pKa, LogP, and metabolic stability, which are critical for the development of new drug candidates.
Q & A
Q. What are the established synthetic routes for Ethyl 2-cyano-2-(2-fluorophenyl)acetate, and how is yield optimized?
The compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and 2-fluorobenzaldehyde, using a base catalyst (e.g., sodium ethoxide) in ethanol or a polar aprotic solvent. Reaction conditions (temperature: 60–80°C, time: 4–12 hours) are critical for achieving yields >75%. Post-synthesis purification involves recrystallization or column chromatography to remove unreacted starting materials and byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : The 2-fluorophenyl group produces distinct aromatic splitting patterns (e.g., doublets in -NMR at δ 7.2–7.8 ppm). The cyano group () is identified via -NMR at ~115 ppm.
- IR Spectroscopy : Stretching vibrations for (2240–2260 cm) and ester carbonyl (, 1720–1740 cm) confirm functional groups.
- HPLC : Used to assess purity (>98%) and monitor degradation under storage conditions .
Advanced Research Questions
Q. How do solvent polarity and temperature influence reaction kinetics in the synthesis of this compound?
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the enolate intermediate, while protic solvents (e.g., ethanol) may slow the reaction due to hydrogen bonding. Elevated temperatures (70–80°C) accelerate condensation but risk side reactions (e.g., ester hydrolysis). Kinetic studies using in-situ IR or HPLC reveal optimal conditions: ethanol at 70°C for 8 hours achieves a balance between yield (82%) and purity .
Q. What strategies resolve contradictions in reported yields when using different bases for Knoevenagel condensation?
Discrepancies arise from base strength and steric effects. Weak bases (e.g., piperidine) may underperform due to incomplete enolate formation, while strong bases (e.g., NaH) risk over-dehydration. A comparative study using sodium ethoxide (mid-strength base) in ethanol showed reproducible yields (78–82%) with minimal byproducts. Systematic optimization via Design of Experiments (DoE) is recommended to identify robust conditions .
Q. How does the 2-fluorophenyl substituent influence the compound’s reactivity in nucleophilic additions?
The ortho-fluorine group introduces steric hindrance and electron-withdrawing effects, slowing nucleophilic attacks at the α-carbon. For example, hydrolysis to the carboxylic acid derivative requires harsher conditions (e.g., concentrated , reflux) compared to non-fluorinated analogs. Computational studies (DFT) show reduced electron density at the α-carbon due to fluorine’s inductive effect .
Q. What are the stability profiles of this compound under varying storage conditions?
Accelerated stability studies (40°C/75% RH) indicate:
Q. How can this compound serve as a precursor for bioactive derivatives?
The cyano and ester groups enable diverse transformations:
- Cyano Reduction : Catalytic hydrogenation (Pd/C, ) yields ethyl 2-amino-2-(2-fluorophenyl)acetate, a precursor for heterocycles (e.g., imidazoles) .
- Ester Hydrolysis : Acidic/alkaline conditions produce 2-cyano-2-(2-fluorophenyl)acetic acid, used in peptide coupling .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for derivatives of this compound?
Variations arise from differences in:
- Derivatization Methods : E.g., incomplete reduction of the cyano group leads to inactive byproducts.
- Assay Conditions : Fluorine’s lipophilicity enhances membrane penetration in some cell lines but causes toxicity in others. Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) are critical for reproducibility .
Methodological Recommendations
- Synthesis : Use anhydrous sodium ethoxide in ethanol under nitrogen to minimize hydrolysis.
- Characterization : Combine -NMR with HSQC for unambiguous assignment of fluorine-containing regions.
- Stability Testing : Monitor via UPLC-MS to detect low-abundance degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
